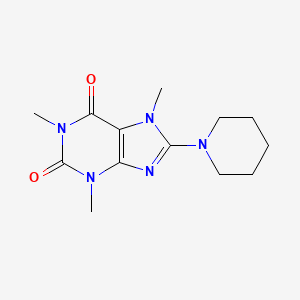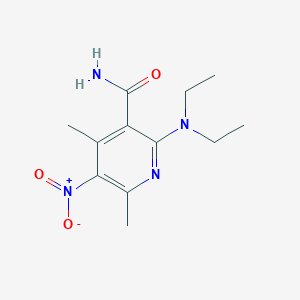![molecular formula C14H28N2O B4962663 (3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4962663.png)
(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine, also known as MXE, is a synthetic dissociative drug that belongs to the arylcyclohexylamine class of compounds. It was first synthesized in 1999 and has gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, its potential as a research chemical has also been explored, especially in the field of neuroscience.
Mécanisme D'action
(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity, learning, and memory. This leads to a dissociative state where the user feels detached from their surroundings and experiences altered perceptions of reality. This compound also affects the release and reuptake of dopamine and serotonin, which can contribute to its hallucinogenic effects.
Biochemical and Physiological Effects
This compound can cause a range of physiological and biochemical effects, including increased heart rate and blood pressure, pupil dilation, and altered body temperature. It can also cause a range of psychological effects, including euphoria, dissociation, and hallucinations. Long-term use of this compound has been associated with cognitive impairment, memory loss, and other adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine has several advantages as a research chemical, including its ability to selectively target the NMDA receptor and its potential as a tool for studying the mechanisms of dissociation and hallucination. However, its recreational use and potential for abuse limit its availability and usefulness in scientific research.
Orientations Futures
There are several potential future directions for research involving (3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine, including its use as a tool for studying the neurobiology of dissociation and its potential as a therapeutic agent for psychiatric disorders. However, further research is needed to fully understand the effects and potential applications of this compound.
Méthodes De Synthèse
(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine can be synthesized through a multi-step process involving the reaction of cyclohexanone with nitroethane, reduction of the nitro group, and subsequent reaction with morpholine and methylamine. The final product is purified through recrystallization.
Applications De Recherche Scientifique
(3-methylcyclohexyl)[3-(4-morpholinyl)propyl]amine has been used in scientific research to study its effects on the central nervous system. It has been found to act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, similar to other dissociative drugs like ketamine and phencyclidine (PCP). This compound has also been shown to affect other neurotransmitter systems, including dopamine and serotonin.
Propriétés
IUPAC Name |
3-methyl-N-(3-morpholin-4-ylpropyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-13-4-2-5-14(12-13)15-6-3-7-16-8-10-17-11-9-16/h13-15H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZRGHLGFPUBJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[N-(tert-butyl)glycyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4962589.png)
![4-({[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4962594.png)
![6-(2,5-dimethylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4962610.png)
![N-[1-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4962618.png)
![6-amino-1-benzyl-4-(2-furyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4962624.png)

![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4962636.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B4962644.png)
![2-(4-tert-butylphenyl)-1-[4-(dimethylamino)phenyl]-2-hydroxyethanone](/img/structure/B4962647.png)
![2-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B4962651.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B4962654.png)
![1-(4-isopropoxybenzyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4962659.png)

![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B4962684.png)